![molecular formula C12H16ClN B3383035 2-[(3-Chlorophenyl)methyl]piperidine CAS No. 383128-23-2](/img/structure/B3383035.png)
2-[(3-Chlorophenyl)methyl]piperidine
Overview
Description
“2-[(3-Chlorophenyl)methyl]piperidine” is a chemical compound . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is a significant area of research in modern organic chemistry . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)methyl]piperidine is dependent on its scientific research application. For example, when used as a ligand in an asymmetric catalytic reaction, it serves to activate the reaction, allowing it to proceed. When used in the synthesis of pharmaceuticals, it serves as a building block for the synthesis of the desired product.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic or to interact with any biological systems. As such, it is considered to be safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The use of 2-[(3-Chlorophenyl)methyl]piperidine in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and yields a high yield of product. Additionally, it is not known to have any toxic effects, making it safe to use in laboratory experiments. The main limitation of this compound is that it is not water soluble, making it difficult to use in aqueous solutions.
Future Directions
There are a number of potential future directions for 2-[(3-Chlorophenyl)methyl]piperidine. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals. Additionally, it could be used in the synthesis of polymers, or as a ligand in asymmetric catalytic reactions. Finally, it could be used as a starting material in the synthesis of other organic compounds.
Scientific Research Applications
2-[(3-Chlorophenyl)methyl]piperidine has a variety of scientific research applications. It has been used as a ligand in an asymmetric catalytic reaction, and has been used as a building block in the synthesis of various pharmaceuticals. Additionally, it has been used as a starting material in the synthesis of various other organic compounds.
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]piperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-14-12/h3-5,8,12,14H,1-2,6-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSYSGSATYWYTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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